Sodium cyanoborohydride

Catalog No.
S653931
CAS No.
25895-60-7
M.F
CBNNa
M. Wt
59.82 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium cyanoborohydride

CAS Number

25895-60-7

Product Name

Sodium cyanoborohydride

Molecular Formula

CBNNa

Molecular Weight

59.82 g/mol

InChI

InChI=1S/CBN.Na/c2-1-3;/q-1;+1

InChI Key

BEOOHQFXGBMRKU-UHFFFAOYSA-N

SMILES

[B-]C#N.[Na+]

Synonyms

Sodium (T-4)-(Cyano-C)trihydroborate(1-); Sodium borocyanohydride; Sodium Cyanotrihydroborate; Sodium Cyanotrihydroborate(1-);

Canonical SMILES

[B-]C#N.[Na+]

Isomeric SMILES

[B-]C#N.[Na+]

Origin and Significance:


Molecular Structure Analysis

The Lewis structure of NaBH3CN features a tetrahedral boron (B) atom bonded to three hydrogen (H) atoms and a cyano group (C≡N). A sodium (Na+) cation balances the negative charge on the boron hydride (BH3CN) anion. This structure allows for the partial negative charge on the boron to interact with the electron-deficient regions of target molecules, facilitating reduction [].

Key Feature:

The presence of the cyano group (C≡N) is a key structural feature. Compared to its close relative sodium borohydride (NaBH4), the cyano group weakens the BH bonds in NaBH3CN, making it a milder reducing agent but still selective for specific functionalities [].


Chemical Reactions Analysis

Synthesis:

The synthesis of NaBH3CN typically involves the reaction of sodium borohydride (NaBH4) with cyanamide (NH2CN) [].

NaBH4 + NH2CN -> NaBH3CN + 2 H2

Reductive Aminations:

A significant application of NaBH3CN is in reductive amination reactions. It selectively reduces iminium ions, formed from the condensation of carbonyl compounds and amines, to secondary amines []. This one-pot procedure simplifies the synthesis of amines.

R2C=NR + H2NR' -> R2CH-NR' + H2O (where R and R' are organic groups)

Other Reductions:

NaBH3CN can also reduce aldehydes and ketones to primary and secondary alcohols, respectively, although these reductions require slightly acidic conditions compared to iminium ion reductions.

Decomposition:

In the presence of strong acids or moisture, NaBH3CN decomposes to liberate hydrogen gas (H2) and the highly toxic hydrogen cyanide (HCN) [].

NaBH3CN + H+ -> Na+ + BH3 + HCN + H2

Physical and Chemical Properties

  • Melting Point: 241 °C []
  • Solubility: Soluble in water, ethanol, diglyme, tetrahydrofuran, methanol (slightly soluble), insoluble in diethyl ether []
  • Stability: Decomposes in strong acids or with moisture, releasing toxic HCN gas [].

The reducing ability of NaBH3CN arises from the partial negative charge on the boron atom, which interacts with the positively charged carbon atom in the target molecule. This interaction weakens the bond between the carbon and another atom (like oxygen or nitrogen), facilitating its reduction by transferring a hydride ion (H-) from the BH3 unit [].

Sodium cyanoborohydride is a toxic compound.

  • Acute Toxicity: Inhalation and ingestion can be fatal. Contact with skin and eyes can cause irritation and burns.
  • Chronic Toxicity: Long-term exposure may cause respiratory problems and damage to the nervous system.
  • Flammability: Not flammable but decomposes upon heating, releasing toxic fumes.
  • Reactivity: Reacts with strong acids and moisture to release toxic hydrogen cyanide gas [].

Safety Precautions:

  • Handle with appropriate personal protective equipment (PPE) including gloves, goggles, and a fume hood.
  • Store in a cool, dry, and well-ventilated container.
  • Dispose of waste according to local regulations.

Reduction of Carbonyl Compounds

NaBH3CN is a powerful reducing agent for aldehydes and ketones, converting them to their corresponding alcohols []. This reaction plays a crucial role in organic synthesis, allowing researchers to modify the functionality of various molecules.

For example, NaBH3CN is employed in the synthesis of pharmaceuticals, fine chemicals, and natural products []. Its selectivity and mild reaction conditions make it a preferred choice compared to other reducing agents.

Reductive Amination and Alkylation

NaBH3CN facilitates the formation of carbon-nitrogen and carbon-carbon bonds through reductive amination and alkylation reactions, respectively [, ]. These reactions are essential for constructing complex molecules like amino acids, peptides, and various organic compounds.

Researchers utilize NaBH3CN in the synthesis of biomolecules, functional materials, and drug candidates, leveraging its ability to introduce specific functionalities.

Other Reduction Reactions

Beyond carbonyls, NaBH3CN demonstrates its reducing abilities towards various functional groups. These include:

  • Oximes: Reduction to amines [].
  • Enamides: Reduction to saturated amines.
  • Beta-lactams: Conversion to beta-amino acids, relevant in studying antibiotics [].

The diverse reduction capabilities of NaBH3CN make it a versatile tool for researchers exploring various chemical transformations.

Additional Applications

NaBH3CN finds applications beyond organic synthesis, including:

  • Surface modification: Introducing reactive aldehyde groups on silicon nitride surfaces for further functionalization [].
  • Protein labeling: Reductive methylation of proteins for studying protein structure and function [].

UNII

C4I8C58P9T

GHS Hazard Statements

Aggregated GHS information provided by 228 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (96.49%): Flammable solid [Danger Flammable solids];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (25.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (74.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (75.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Environmental Hazard Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic;Environmental Hazard

Other CAS

25895-60-7

Wikipedia

Sodium cyanoborohydride

General Manufacturing Information

Borate(1-), (cyano-.kappa.C)trihydro-, sodium (1:1), (T-4)-: ACTIVE

Dates

Modify: 2023-08-15

Identification of Formaldehyde-Induced Modifications in Diphtheria Toxin

Bernard Metz, Thomas Michiels, Joost Uittenbogaard, Maarten Danial, Wichard Tilstra, Hugo D Meiring, Wim E Hennink, Daan J A Crommelin, Gideon F A Kersten, Wim Jiskoot
PMID: 31678246   DOI: 10.1016/j.xphs.2019.10.047

Abstract

Diphtheria toxoid is produced by detoxification of diphtheria toxin with formaldehyde. This study was performed to elucidate the chemical nature and location of formaldehyde-induced modifications in diphtheria toxoid. Diphtheria toxin was chemically modified using 4 different reactions with the following reagents: (1) formaldehyde and NaCNBH
, (2) formaldehyde, (3) formaldehyde and NaCNBH
followed by formaldehyde and glycine, and (4) formaldehyde and glycine. The modifications were studied by SDS-PAGE, primary amino group determination, and liquid chromatography-electrospray mass spectrometry of chymotryptic digests. Reaction 1 resulted in quantitative dimethylation of all lysine residues. Reaction 2 caused intramolecular cross-links, including the NAD
-binding cavity and the receptor-binding site. Moreover, A fragments and B fragments were cross-linked by formaldehyde on part of the diphtheria toxoid molecules. Reaction 3 resulted in formaldehyde-glycine attachments, including in shielded areas of the protein. The detoxification reaction typically used for vaccine preparation (reaction 4) resulted in a combination of intramolecular cross-links and formaldehyde-glycine attachments. Both the NAD
-binding cavity and the receptor-binding site of diphtheria toxin were chemically modified. Although CD4
T-cell epitopes were affected to some extent, one universal CD4
T-cell epitope remained almost completely unaltered by the treatment with formaldehyde and glycine.


Tyramine-modified pectins via periodate oxidation for soybean hull peroxidase induced hydrogel formation and immobilization

Milos Prokopijevic, Olivera Prodanovic, Dragica Spasojevic, Gordana Kovacevic, Natalija Polovic, Ksenija Radotic, Radivoje Prodanovic
PMID: 27942755   DOI: 10.1007/s00253-016-8002-x

Abstract

Pectin was modified by oxidation with sodium periodate at molar ratios of 2.5, 5, 10, 15 and 20 mol% and reductive amination with tyramine and sodium cyanoborohydride afterwards. Concentration of tyramine groups within modified pectin ranged from 54.5 to 538 μmol/g of dry pectin while concentration of ionizable groups ranged from 3.0 to 4.0 mmol/g of dry polymer compared to 1.5 mmol/g before modification due to the introduction of amino group. All tyramine-pectins showed exceptional gelling properties and could form hydrogel both by cross-linking of carboxyl groups with calcium or by cross-linking phenol groups with peroxidase in the presence of hydrogen peroxide. These hydrogels were tested as carriers for soybean hull peroxidase (SHP) immobilization within microbeads formed in an emulsion based enzymatic polymerization reaction. SHP immobilized within tyramine-pectin microbeads had an increased thermal and organic solvent stability compared to the soluble enzyme. Immobilized SHP was more active in acidic pH region and had slightly decreased K
value of 2.61 mM compared to the soluble enzyme. After 7 cycles of repeated use in batch reactor for pyrogallol oxidation microbeads, immobilized SHP retained half of the initial activity.


Quantification of plant cell wall monosaccharides by reversed-phase liquid chromatography with 2-aminobenzamide pre-column derivatization and a non-toxic reducing reagent 2-picoline borane

Jingjing Fang, Guochen Qin, Jun Ma, Yi-Min She
PMID: 26342873   DOI: 10.1016/j.chroma.2015.08.038

Abstract

In this report, we described a sensitive method for quantifying plant cell wall monosaccharides using chemical derivatization, reversed-phase high performance liquid chromatography separation with ultraviolet detection (HPLC-UV). Monosaccharides were derivatized with 2-aminobenzamide (2-AB) by reductive amination to increase the hydrophobicity and detected by ultraviolet absorption for HPLC-UV analysis. A non-toxic reductant, 2-picoline borane was utilized to replace the traditionally used sodium cyanoborohydride (NaCNBH3) to avoid the formation of toxic by-products. Experimental conditions were optimized using glucose as a model system to achieve a high reaction yield of 99%. Under the optimized conditions, we demonstrated that the derivatization yields of several saccharides with 2-AB using 2-picoline borane were all slightly higher than those observed using NaCNBH3. In plants, cell wall monosaccharides consist of arabinose, fucose, galactose, galacturonic acid, glucose, glucuronic acid, mannose, rhamnose, and xylose. Using our method, we successfully quantified these monosaccharides from Arabidopsis cell wall by HPLC-UV, and we obtained a good linearity at a wide dynamic range over five orders (1pmol through 10nmol of injection amount), a detection limit of ∼0.1pmole, and a high precision and accuracy.


Reductive amination derivatization for the quantification of garlic components by isotope dilution analysis

Yi-Reng Lin, Mei-Fang Huang, You-Ying Wu, Meng-Chieh Liu, Jing-Heng Huang, Ziyu Chen, Yow-Ling Shiue, Chia-En Wu, Shih-Shin Liang
PMID: 28407889   DOI: 10.1016/j.foodchem.2017.02.119

Abstract

In this work, we synthesized internal standards for four garlic organosulfur compounds (OSCs) by reductive amination with
C, D
-formaldehyde, and developed an isotope dilution analysis method to quantitate these organosulfur components in garlic samples. Internal standards were synthesized for internal absolute quantification of S-allylcysteine (SAC), S-allylcysteine sulfoxide (alliin), S-methylcysteine (SMC), and S-ethylcysteine (SEC). We used a multiple reaction monitoring (MRM) to detect
C, D
-formaldehyde-modified OSCs by ultrahigh-performance liquid phase chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) and obtained MS spectra showing different ratios of
C, D
-formaldehyde-modified and H
-formaldehyde-modified compounds. The resulting labeled and unlabeled OSCs were exhibited correlation coefficient (R
) ranged from 0.9989 to 0.9994, respectively. The average recoveries for four OSCs at three concentration levels ranged from 89% to 105%. By
C, D
-formaldehyde and sodium cyanoborohydride, the reductive amination-based method can be utilized to generate novel internal standard for isotope dilution and to extend the quantitative application.


Probing the Lysine Proximal Microenvironments within Membrane Protein Complexes by Active Dimethyl Labeling and Mass Spectrometry

Ye Zhou, Yue Wu, Mingdong Yao, Zheyi Liu, Jin Chen, Jun Chen, Lirong Tian, Guangye Han, Jian-Ren Shen, Fangjun Wang
PMID: 28193046   DOI: 10.1021/acs.analchem.6b02502

Abstract

Positively charged lysines are crucial to maintaining the native structures of proteins and protein complexes by forming hydrogen bonds and electrostatic interactions with their proximal amino acid residues. However, it is still a challenge to develop an efficient method for probing the active proximal microenvironments of lysines without changing their biochemical/physical properties. Herein, we developed an active covalent labeling strategy combined with mass spectrometry to systematically probe the lysine proximal microenvironments within membrane protein complexes (∼700 kDa) with high throughput. Our labeling strategy has the advantages of high labeling efficiency and stability, preservation of the active charge states, as well as biological activity of the labeled proteins. In total, 121 lysines with different labeling levels were obtained for the photosystem II complexes from cyanobacteria, red algae, and spinach and provided important insights for understanding the conserved and nonconserved local structures of PSII complexes among evolutionarily divergent species that perform photosynthesis.


A new methodology for functionalization at the 3-position of indoles by a combination of boron Lewis acid with nitriles

Kenta Mizoi, Yu Mashima, Yuya Kawashima, Masato Takahashi, Seisuke Mimori, Masakiyo Hosokawa, Yasuoki Murakami, Hiroshi Hamana
PMID: 26133069   DOI: 10.1248/cpb.c15-00157

Abstract

We discovered that a reagent comprising a combination of PhBCl2 and nitriles was useful for syntheses of both 3-acylindoles and 1-(1H-indol-3-yl)alkylamine from indoles. The reaction proceeded selectively at the 3-position of indoles providing 3-acylindoles in moderate to high yields on treatment with the above reagent. Furthermore, the reaction provided the corresponding amine products in moderate to high yields after the intermediate imine was reduced by NaBH3CN. These reactions proceeded under mild conditions and are applicable to the formation of indoles functionalized at the 3-position.


Reactivity of the Major Product of C5'-Oxidative DNA Damage in Nucleosome Core Particles

Anup Rana, Kun Yang, Marc M Greenberg
PMID: 30444560   DOI: 10.1002/cbic.201800663

Abstract

The major pathway for DNA damage following hydrogen atom abstraction from the C5'-position results in direct strand scission and concomitant formation of a 5'-aldehyde-containing nucleotide (e.g., T-al). We determined that the half-life of alkali-labile T-al in free DNA under physiological conditions varies from 5-12 days. T-al reactivity was examined at three positions within nucleosome core particles (NCPs). β-Elimination increased >2.5-fold when T-al was proximal to the lysine-rich histone H4 tail. No difference in reactivity between free DNA and NCPs was observed when T-al was distal from the histone tails. The position-dependent involvement of histone tails in T-al elimination was gleaned from experiments with sodium cyanoborohydride and histone protein variants. The enhancement of T-al elimination in NCPs is significantly smaller than previously observed for abasic sites. Computational studies comparing elimination from T-al and abasic sites indicate that the barrier for the rate-determining step in the latter is 2.6 kcal mol
lower and is stabilized by a hydrogen bond between the C4-hydroxy group and phosphate leaving group. The long lifetime for T-al in NCPs, combined with what is known about its repair suggests that this DNA lesion might pose significant challenges within cells.


Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives

Fábio Pedrosa Lins Silva, Bruna Braga Dantas, Gláucia Veríssimo Faheina Martins, Demétrius Antônio Machado de Araújo, Mário Luiz Araújo de Almeida Vasconcellos
PMID: 27338323   DOI: 10.3390/molecules21060671

Abstract

In this paper we present the convenient syntheses of six new guanylhydrazone and aminoguanidine tetrahydropyran derivatives 2-7. The guanylhydrazone 2, 3 and 4 were prepared in 100% yield, starting from corresponding aromatic ketones 8a-c and aminoguanidine hydrochloride accessed by microwave irradiation. The aminoguanidine 5, 6 and 7 were prepared by reduction of guanylhydrazone 2-4 with sodium cyanoborohydride (94% yield of 5, and 100% yield of 6 and 7). The aromatic ketones 8a-c were prepared from the Barbier reaction followed by the Prins cyclization reaction (two steps, 63%-65% and 95%-98%). Cytotoxicity studies have demonstrated the effects of compounds 2-7 in various cancer and normal cell lines. That way, we showed that these compounds decreased cell viabilities in a micromolar range, and from all the compounds tested we can state that, at least, compound 3 can be considered a promising molecule for target-directed drug design.


Borohydride-mediated radical addition reactions of organic iodides to electron-deficient alkenes

Takuji Kawamoto, Shohei Uehara, Hidefumi Hirao, Takahide Fukuyama, Hiroshi Matsubara, Ilhyong Ryu
PMID: 24716535   DOI: 10.1021/jo500464q

Abstract

Cyanoborohydrides are efficient reagents in the reductive addition reactions of alkyl iodides and electron-deficient olefins. In contrast to using tin reagents, the reaction took place chemoselectively at the carbon-iodine bond but not at the carbon-bromine or carbon-chlorine bond. The reaction system was successfully applied to three-component reactions, including radical carbonylation. The rate constant for the hydrogen abstraction of a primary alkyl radical from tetrabutylammonium cyanoborohydride was estimated to be <1 × 10(4) M(-1) s(-1) at 25 °C by a kinetic competition method. This value is 3 orders of magnitude smaller than that of tributyltin hydride.


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